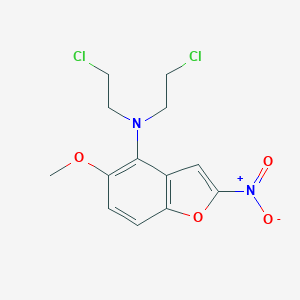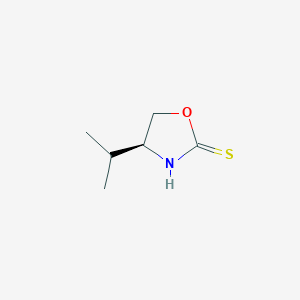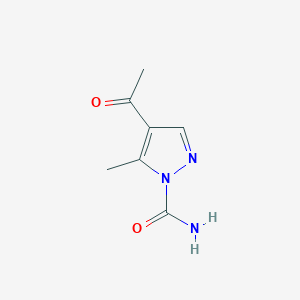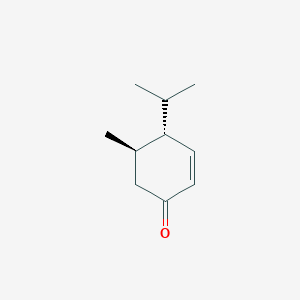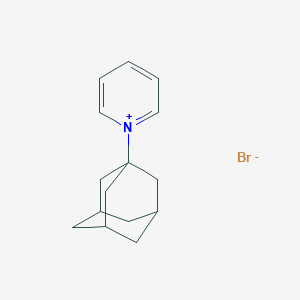
t-butyl N-acryloylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-butyl N-acryloylcarbamate, also known as Boc-NH-CH=CH-CO-O-tBu, is a chemical compound widely used in scientific research. It is a carbamate derivative that is often used as a protecting group for amines during peptide synthesis. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry.
Mecanismo De Acción
T-butyl N-acryloylcarbamate acts as a protecting group for amines by forming a stable carbamate bond. The carbamate group is stable under mild conditions, but can be removed under acidic conditions. This allows for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate can also be used as a reagent in organic chemistry and biochemistry. It can react with nucleophiles such as thiols and amines to form stable adducts.
Biochemical and Physiological Effects
T-butyl N-acryloylcarbamate does not have any known biochemical or physiological effects. It is a chemical reagent that is used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-butyl N-acryloylcarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of applications. However, it also has some limitations. T-butyl N-acryloylcarbamate can be difficult to remove from peptides, which can lead to impurities in the final product. It also requires acidic conditions to remove the carbamate group, which can be harsh for some peptides.
Direcciones Futuras
There are several future directions for the use of t-butyl N-acryloylcarbamate in scientific research. One direction is the development of new protecting groups that are easier to remove and less harsh on peptides. Another direction is the use of t-butyl N-acryloylcarbamate in the modification of other biomolecules, such as lipids and carbohydrates. Finally, t-butyl N-acryloylcarbamate could be used in the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
T-butyl N-acryloylcarbamate has numerous applications in scientific research. It is commonly used as a protecting group for amines during peptide synthesis. The carbamate group can be removed under mild conditions, allowing for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry. It can be used to modify proteins, nucleic acids, and other biomolecules.
Propiedades
Número CAS |
103223-89-8 |
|---|---|
Nombre del producto |
t-butyl N-acryloylcarbamate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
tert-butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |
Clave InChI |
ZLJZBJSVDATEGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
SMILES canónico |
CC(C)(C)OC(=O)NC(=O)C=C |
Sinónimos |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




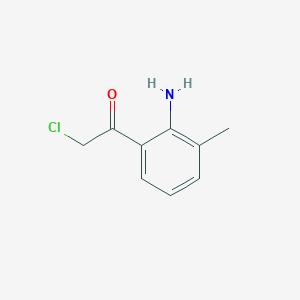
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
